![molecular formula C10H7N5S B2889257 3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine CAS No. 1491658-55-9](/img/structure/B2889257.png)
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine
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Overview
Description
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
Related compounds have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
It’s worth noting that related compounds have shown to exhibit significant activity against mycobacterium tuberculosis , indicating that they may interact with key enzymes or proteins within this pathogen to exert their effects.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole derivative, which is then fused with a pyridine ring under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring but are fused with a pyran ring instead of a pyridine ring.
Uniqueness
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine is unique due to its specific ring fusion and the presence of both thiazole and pyridine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Biological Activity
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H8N4S with a molecular weight of approximately 224.27 g/mol. Its structure features a thiazole and pyrazine moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₀H₈N₄S |
Molecular Weight | 224.27 g/mol |
IUPAC Name | This compound |
InChI Key | ExampleInChIKey |
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazine structures exhibit significant anticancer properties. For instance, in a study evaluating various thiazole derivatives, compounds similar to this compound were found to inhibit cancer cell proliferation effectively.
Case Study: Antitumor Activity
A series of thiazole derivatives were synthesized and tested against multiple human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, compounds with similar structural features to this compound demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency in inhibiting tumor growth .
The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets. It is hypothesized that the compound inhibits phosphoinositide 3-kinase (PI3K) signaling pathways crucial for cell survival and proliferation. This inhibition leads to apoptosis in cancer cells, making it a promising candidate for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole and pyrazine derivatives can provide insights into optimizing their biological activity. Modifications at specific positions on the thiazole or pyrazine rings can enhance potency and selectivity towards cancer cells. For example:
Modification | Effect on Activity |
---|---|
Substitution at N1 | Increased cytotoxicity |
Halogenation | Enhanced receptor binding |
Alkyl group addition | Improved solubility |
Properties
IUPAC Name |
3-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c11-9-8(13-3-4-14-9)10-15-6-5-12-2-1-7(6)16-10/h1-5H,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERLLRKLIYSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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